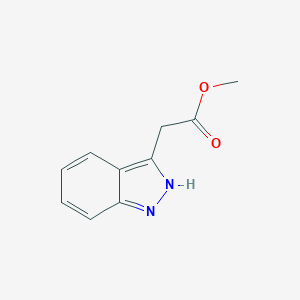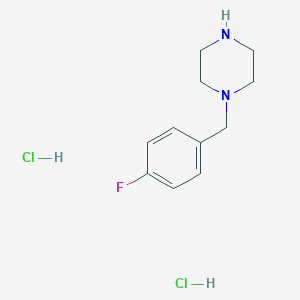
Methyl 4-acetylcyclohexanecarboxylate
Vue d'ensemble
Description
Methyl 4-acetylcyclohexanecarboxylate: is a chemical compound belonging to the class of cyclohexanecarboxylates. It is a colorless liquid with a molecular weight of 194.24 g/mol. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Methyl 4-acetylcyclohexanecarboxylate typically involves the esterification of 4-hydroxybenzoic acid followed by catalytic hydrogenation . The process includes:
Catalytic Hydrogenation: 4-hydroxybenzoic acid is hydrogenated to form 4-hydroxycyclohexyl formic acid.
Esterification: The resulting 4-hydroxycyclohexyl formic acid undergoes esterification to form 4-hydroxycyclohexyl formic ether.
Oxidation: The ether is then oxidized to form 4-oxo cyclohexyl formic ether.
Condensation: The 4-oxo cyclohexyl formic ether is condensed with nitromethane.
Catalytic Hydrogenation: The nitryl methylene cyclohexyl formic ether is hydrogenated to form 4-aminomethyl cyclohexyl formic ether.
Hydrolysis and Conversion: Finally, the compound is hydrolyzed and converted to this compound.
Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The process is optimized to reduce costs, minimize side reactions, and increase yield. The use of lower-cost raw materials and efficient catalysts is crucial for industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-acetylcyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Methyl 4-acetylcyclohexanecarboxylate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 4-acetylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- Methyl 4-acetylcyclohexanecarboxylate
- trans-4-Methylcyclohexanecarboxylate
- trans-4-Acetylcyclohexanecarboxylic acid
Comparison: this compound is unique due to its specific structural configuration and functional groups. This uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity .
Propriétés
IUPAC Name |
methyl 4-acetylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h8-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKWOWXKTBIIJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC(CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene](/img/structure/B171224.png)





![Methyl 3-[(chlorosulfonyl)methyl]benzoate](/img/structure/B171250.png)
![Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B171253.png)






